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molecular formula C18H17NO3 B3863347 methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate CAS No. 418777-22-7

methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Cat. No. B3863347
M. Wt: 295.3 g/mol
InChI Key: CUEALFYDGHXPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

2-Naphthaldehyde (30.0 g, 192 mmol, 1.00 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (27.6 g, 192 mmol, 1.00 equiv), methyl acetoacetate (20.7 mL, 192 mmol, 1.00 equiv), and ammonium acetate (15.6 g, 202 mmol, 1.05 equiv) were dissolved in acetic acid (0.20 L) and heated to reflux for 4 hours, then cooled to room temperature. Addition of water (1 L) to the cooled reaction mixture induced formation of a white precipitate. The solid was collected by filtration and triturated with diethyl ether to provide the 20.5 g (36%) of the product as an off-white solid. MS (ES+) m/e 296 [M+H]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=O.[CH3:13][C:14]1(C)[O:19]C(=O)CC(=O)O1.[C:23]([O:29][CH3:30])(=[O:28])[CH2:24][C:25]([CH3:27])=O.C([O-])(=O)C.[NH4+:35]>C(O)(=O)C.O>[CH3:27][C:25]1[NH:35][C:14](=[O:19])[CH2:13][CH:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[C:24]=1[C:23]([O:29][CH3:30])=[O:28] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
27.6 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
20.7 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(CC(C1C(=O)OC)C1=CC2=CC=CC=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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